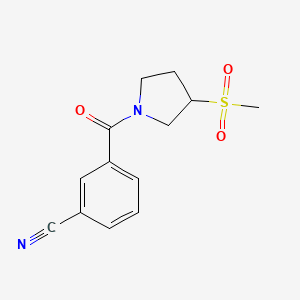

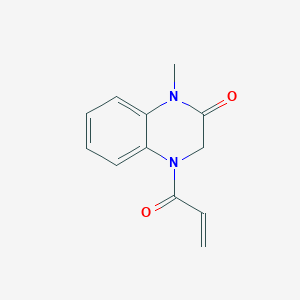

N-(2-(4-(二甲氨基)苯基)-2-(4-甲基哌嗪-1-基)乙基)-3-硝基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sulfonamide derivatives has been a topic of interest due to their potential biological activities. In the context of N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-nitrobenzenesulfonamide, although not directly synthesized in the provided papers, related compounds have been synthesized and evaluated. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides were synthesized and found to be potent inhibitors of kynurenine 3-hydroxylase, with detailed structure-activity relationship (SAR) studies conducted to optimize their inhibitory activity . Similarly, N-Benzyl-2-nitrobenzenesulfonamides underwent base-mediated intramolecular arylation to yield benzhydrylamines, which are precursors to nitrogenous heterocycles . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The compound N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, which shares some structural features with the compound of interest, was characterized using single-crystal X-ray diffraction (SCXRD) and found to crystallize in the monoclinic system. The intermolecular interactions in the crystal state were investigated using 3D-Hirshfeld surface and 2D-fingerprint plots . These techniques could be applied to determine the molecular structure of N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-nitrobenzenesulfonamide and understand its intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of nitrobenzenesulfonamide derivatives is diverse. For example, the cathodic cleavage of the nitrobenzenesulfonyl group from aliphatic amines has been reported, with the reduction process leading to cleavage of the S-N bond in good yields . Additionally, 2- and 4-nitrobenzenesulfonamides have been used for the smooth alkylation of primary amines, followed by deprotection to yield secondary amines . These reactions highlight the versatility of nitrobenzenesulfonamides in chemical synthesis, which could be relevant for the compound under analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For instance, the solubility of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide was found to be poor in water, prompting the exploration of structural modifications to improve its pharmacological properties . The computational study of N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide provided insights into its structural and electronic properties, vibrational wave numbers, and local reactivity descriptors, which could be compared with experimental results . These studies are essential for understanding the behavior of the compound in different environments and could guide the optimization of its properties for potential applications.

科学研究应用

合成与结构表征

磺酰胺分子的合成和结构表征一直是研究人员感兴趣的领域。在一项研究中,一种新合成的磺酰胺分子通过单晶 X 射线衍射 (SCXRD) 研究和光谱工具进行了全面的结构表征。本研究旨在了解分子的晶体结构、分子间相互作用和电子性质。计算方法,包括 DFT 计算和分子动力学模拟,被用来比较光谱数据并研究分子的反应性描述符,为其在材料科学和分子工程中的潜在应用提供了见解 (Murthy 等人,2018)。

非线性光学性质

另一个探索领域是该分子在非线性光学领域的应用。乙基取代的苯并唑鎓衍生物,包括结构上类似于 N-(2-(4-(二甲氨基)苯基)-2-(4-甲基哌嗪-1-基)乙基)-3-硝基苯磺酰胺的化合物,已被制备并研究了它们在有机溶剂中的溶解度和二次谐波产生 (SHG) 活性。此类化合物已显示出开发具有增强光学性质的材料的潜力,为光子和光电子学的发展做出了贡献 (Okada 等人,2003)。

抗癌活性

新型衍生物的合成及其抗癌活性的评估代表了磺酰胺化合物的关键应用。一项具体研究合成了一系列三嗪衍生物,包括一种与所讨论分子类似的分子,并评估了它们的体外抗肿瘤活性。一种衍生物对黑色素瘤 MALME-3M 细胞系表现出显着的活性,突出了这些化合物作为开发新型抗癌疗法的先导的潜力 (Sa̧czewski 等人,2006)。

环氧合酶-2 抑制

对该分子生物活性的研究还包括其作为环氧合酶-2 (COX-2) 抑制剂的潜力。一项具体研究通过 X 射线晶体学合成了衍生物并分析了其结构,然后进行了分子对接研究以了解其在 COX-2 酶活性位点内的相互作用。尽管该化合物没有表现出显着的抑制效力,但这项研究有助于更广泛地寻找具有潜在治疗应用的新型 COX-2 抑制剂 (Al-Hourani 等人,2016)。

属性

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O4S/c1-23(2)18-9-7-17(8-10-18)21(25-13-11-24(3)12-14-25)16-22-31(29,30)20-6-4-5-19(15-20)26(27)28/h4-10,15,21-22H,11-14,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTJMZBBKOUACS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C3=CC=C(C=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-nitrobenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Methoxyphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2515850.png)

![2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2515852.png)

![Dimethyl 2-({[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonothioyl}amino)terephthalate](/img/structure/B2515859.png)

![ethyl 2-((1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)-2-oxoacetate](/img/structure/B2515864.png)

![1-(3,4-Dichlorophenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2515865.png)

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2515867.png)